molecular formula C15H11ClO3 B10822844 3-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

3-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

Cat. No.: B10822844
M. Wt: 274.70 g/mol
InChI Key: HUJPOSGMEWSBGX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2,4-dihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochalcone derivatives.

    Substitution: Substituted chalcones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 3-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. For example, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis. The compound may also exert its effects by generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
  • 3-(2-Fluorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
  • 3-(2-Methylphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

Uniqueness

Compared to its analogs, 3-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s ability to participate in various chemical reactions and may also affect its interaction with biological targets.

Properties

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11ClO3/c16-13-4-2-1-3-10(13)5-8-14(18)12-7-6-11(17)9-15(12)19/h1-9,17,19H

InChI Key

HUJPOSGMEWSBGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)Cl

Origin of Product

United States

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